

Photophysical properties of 4-Bromo-9-phenyl-9h-carbazole derivatives

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Compound of Interest

Compound Name: 4-Bromo-9-phenyl-9h-carbazole

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An In-depth Technical Guide to the Photophysical Properties of **4-Bromo-9-phenyl-9H-carbazole** Derivatives

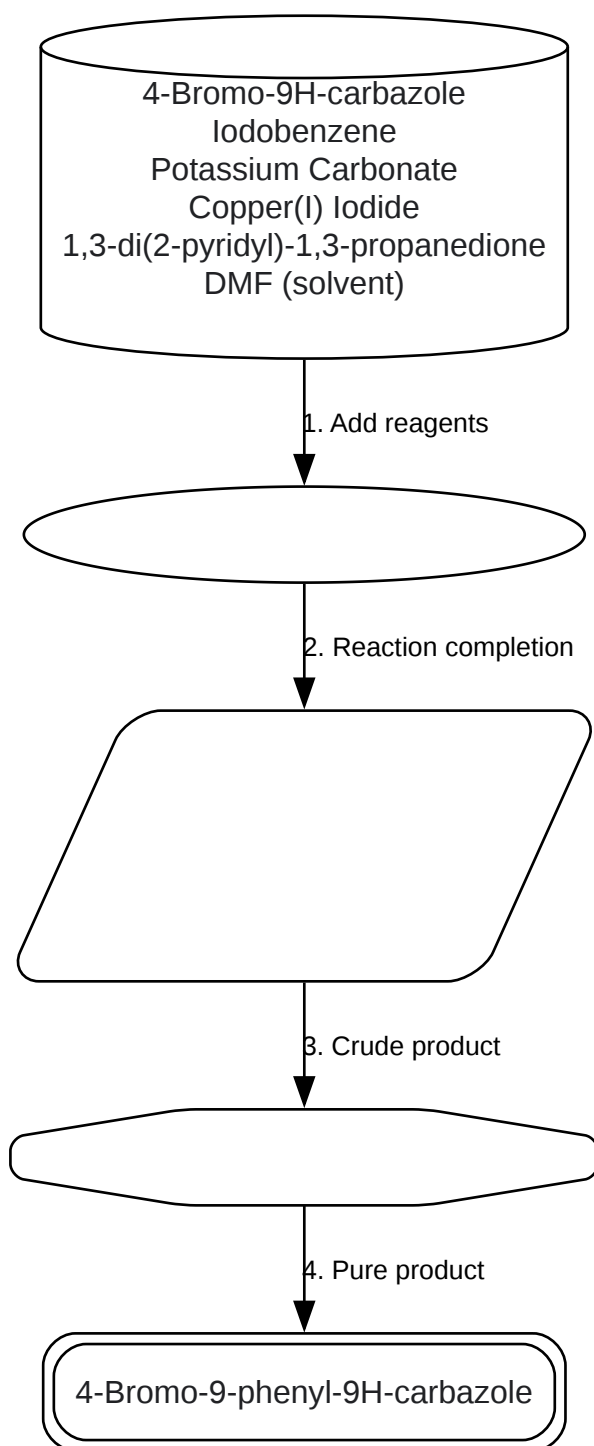
Authored by a Senior Application Scientist

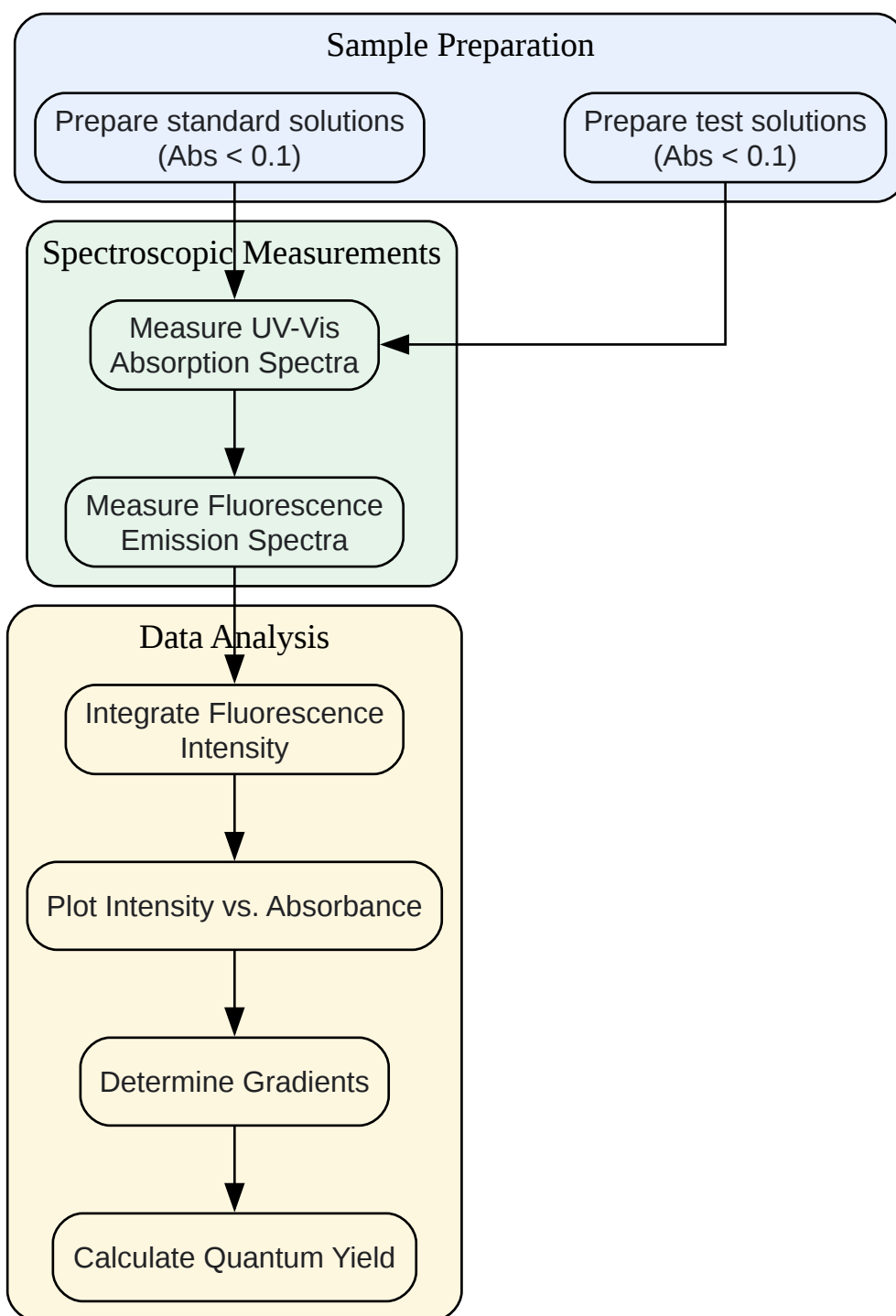
This guide provides a comprehensive exploration of the synthesis, photophysical properties, and applications of **4-Bromo-9-phenyl-9H-carbazole** and its derivatives. Carbazole-based molecules are of significant interest in the development of advanced materials for organic electronics due to their favorable thermal stability, charge-transporting capabilities, and tunable electronic properties.^[1] The strategic incorporation of a bromine atom and a phenyl group onto the carbazole core allows for fine-tuning of its photophysical characteristics and provides a reactive site for further molecular elaboration.^{[2][3]}

Synthetic Pathways to 4-Bromo-9-phenyl-9H-carbazole Derivatives

The synthesis of **4-Bromo-9-phenyl-9H-carbazole** is a critical first step in the development of more complex derivatives for various applications. A common and effective method involves the copper-catalyzed N-arylation of 4-bromo-9H-carbazole with iodobenzene.

Diagram of Synthetic Workflow





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